Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Overview
Description
Research into complex organic compounds, such as Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, often focuses on understanding their synthesis, molecular structure, and chemical properties. These compounds can exhibit a wide range of biological activities and are of interest in fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, derivatives of partially hydrogenated isoquinolines, similar in structural complexity, can be synthesized via condensation reactions involving amino acids and ethyl esters under specific conditions (Dyachenko & Vovk, 2013).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for their chemical behavior and interactions. Crystal structure analysis, such as Hirshfeld surface analysis and DFT studies, can provide insights into the arrangement of atoms within a molecule and the potential for interactions with other molecules (Baba et al., 2019).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve interactions with nucleophiles and electrophiles, leading to the formation of new bonds and functional groups. For instance, the Heck-mediated synthesis can be a method to construct complex structures, indicating the versatility of such compounds in synthetic chemistry (Pampín et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various fields. Techniques like capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) can be used to characterize these aspects (Vogt et al., 2013).
Chemical Properties Analysis
The reactivity of such complex molecules towards various reagents can shed light on their chemical properties. Studies on similar compounds reveal their potential in synthesizing novel structures and exploring new chemical pathways. For example, reactions involving ethyl esters and naphthylamines have led to the synthesis of novel benzoquinoline derivatives, showcasing the chemical versatility of these molecules (Marzaro et al., 2016).
Scientific Research Applications
Ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, a related compound, is used in the synthesis of HIV-1 reverse transcriptase inhibitors and antimicrobial preparations (Dyachenko & Vovk, 2013).
Ethyl 2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate exhibits inhibitory effects against the growth of human hepatocellular carcinoma cell lines (HepG-2) (El-Deen, Anwar, & Hasabelnaby, 2016).
This compound is involved in the synthesis of benzo[f]quinoline derivatives, which have potential applications in organic synthesis and drug development (Gusak & Kozlov, 2007).
It is also used in the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, indicating its role in the development of novel chemical compounds (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016).
In a study on central nervous system active compounds, ethyl 2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate was found to cause loss of motor control in mice and was identified as relatively toxic (Hung, Janowski, & Prager, 1985).
It has been identified as a potent and selective inhibitor in cellular assays, highlighting its potential in drug discovery and development (Madoux, Li, Chase, Zastrow, Cameron, Conkright, Griffin, Thacher, & Hodder, 2008).
properties
IUPAC Name |
ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)13-22(27)25-12-16-7-8-20-21(11-16)32-14-31-20/h4-11,15H,3,12-14H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXJAYFPJYHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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